4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)-
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Overview
Description
6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of a chromenone core structure with a methyl group at the 6th position and a 2,2,3,3-tetrafluoropropanoyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-4H-chromen-4-one and 2,2,3,3-tetrafluoropropanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The 2,2,3,3-tetrafluoropropanoyl chloride is reacted with 6-methyl-4H-chromen-4-one in the presence of the base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the tetrafluoropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4H-chromen-4-one: Lacks the tetrafluoropropanoyl group, resulting in different chemical properties and reactivity.
3-(2,2,3,3-Tetrafluoropropanoyl)-4H-chromen-4-one: Lacks the methyl group at the 6th position, affecting its overall structure and function.
Properties
CAS No. |
858369-43-4 |
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Molecular Formula |
C13H8F4O3 |
Molecular Weight |
288.19 g/mol |
IUPAC Name |
6-methyl-3-(2,2,3,3-tetrafluoropropanoyl)chromen-4-one |
InChI |
InChI=1S/C13H8F4O3/c1-6-2-3-9-7(4-6)10(18)8(5-20-9)11(19)13(16,17)12(14)15/h2-5,12H,1H3 |
InChI Key |
GGRUZVOOVDALKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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